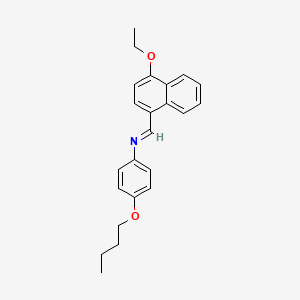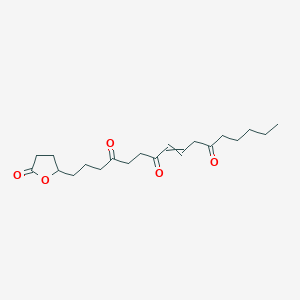![molecular formula C7H13N3O3 B14516912 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylidene]hydrazine-1-carboxamide CAS No. 62735-55-1](/img/structure/B14516912.png)
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylidene]hydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylidene]hydrazine-1-carboxamide is a chemical compound with a complex structure that includes a dioxolane ring and a hydrazine carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylidene]hydrazine-1-carboxamide typically involves the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . This reaction forms the dioxolane ring, which is a key component of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylidene]hydrazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile involved.
Aplicaciones Científicas De Investigación
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylidene]hydrazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a probe to study biological processes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds
Mecanismo De Acción
The mechanism of action of 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylidene]hydrazine-1-carboxamide involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylidene]hydrazine-1-carboxamide include:
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with a similar dioxolane ring structure.
Ethyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate: Another compound with a dioxolane ring and additional functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
62735-55-1 |
|---|---|
Fórmula molecular |
C7H13N3O3 |
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
[(2,2-dimethyl-1,3-dioxolan-4-yl)methylideneamino]urea |
InChI |
InChI=1S/C7H13N3O3/c1-7(2)12-4-5(13-7)3-9-10-6(8)11/h3,5H,4H2,1-2H3,(H3,8,10,11) |
Clave InChI |
PLLDFLDXNPPFPV-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)C=NNC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)

![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)
![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)

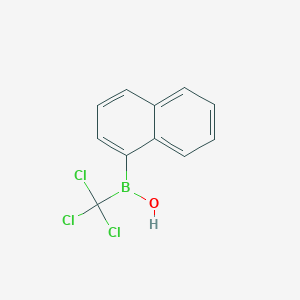
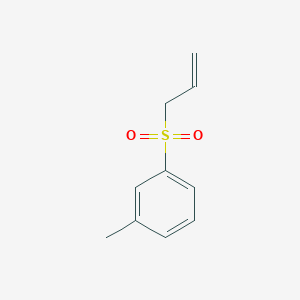
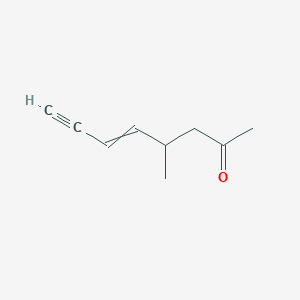
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)
